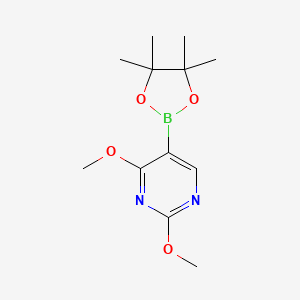![molecular formula C12H11NO3 B1316398 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-35-6](/img/structure/B1316398.png)
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity in the recreational drug market due to its dissociative and hallucinogenic effects. MXE has a similar chemical structure to ketamine, but it is significantly more potent and has a longer duration of action.
Applications De Recherche Scientifique
Aromatase Inhibitory Activity
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione and its derivatives have been investigated for their potential to inhibit human placental aromatase, a cytochrome-P450-dependent enzyme. This enzyme is crucial for converting androgens to estrogens and is a target for endocrine therapy in hormone-dependent tumors, such as breast cancer. Studies have found that these compounds exhibit significant enzyme-inhibiting activity, making them of interest as potential drugs for endocrine therapy (Staněk et al., 1991).
Analgesic Agents
The compound's analogs, particularly 1-aryl-3-azabicyclo[3.1.0]hexanes, have been synthesized and evaluated as nonnarcotic analgesic agents. These compounds, including Bicifadine, have shown significant analgesic potency in various pain assays, suggesting their utility in clinical pain management (Epstein et al., 1981).
Photochemical Reactions
In photochemistry, the compound has been used in novel ring enlargement reactions. The photoadducts of 1-(4-methoxyphenyl)-1a-phenyl-1a,7a-dihydro-1H-naphth[2,3-b]azirine-2,7-dione with olefins, upon oxidation and irradiation, produce cation radicals that result in ring-enlarged isomers. This showcases the compound's potential in creating complex molecular structures (Maruyama & Ogawa, 1983).
Building Blocks for Carbapenem Nuclei
This compound and its derivatives have been explored as building blocks for carbapenem nuclei, a class of antibiotics. Specifically, 2-Azabicyclo[2.2.0]hexane-3,5-dione has been synthesized and reacted with various alcohols or thiols to create azetidin-2-ones, demonstrating its utility in antibiotic synthesis (Katagiri et al., 1985).
Selective Inhibition of Aromatase Activity
Further research into analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has demonstrated selective inhibition of aromatase activity. These analogues exhibit potent inhibitory effects on the aromatase enzyme without significant activity toward other enzyme systems, highlighting their specificity and potential therapeutic applications (Rowlands et al., 1988).
Synthesis of New Heterocyclic Systems
The compound's derivatives have been used in the synthesis of new heterocyclic systems. For instance, 1-azabicyclo[3,2,0]hept-3-ene-2,7-diones have been prepared through various synthetic routes, showcasing the versatility of these compounds in creating novel chemical structures (Hatanaka et al., 1971).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-8-4-2-7(3-5-8)12-6-9(12)10(14)13-11(12)15/h2-5,9H,6H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGZVNREIPIDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507962 |
Source


|
| Record name | 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
66504-35-6 |
Source


|
| Record name | 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)